molecular formula C5H9ClO2 B1266363 Methyl 2-chloro-2-methylpropanoate CAS No. 22421-97-2

Methyl 2-chloro-2-methylpropanoate

Cat. No.: B1266363
CAS No.: 22421-97-2
M. Wt: 136.58 g/mol
InChI Key: GJWBUVKJZQLZNB-UHFFFAOYSA-N
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Description

Methyl 2-chloro-2-methylpropanoate is an organic compound with the molecular formula C5H9ClO2. It is a colorless liquid with a characteristic odor and is used in various chemical synthesis processes. This compound is known for its reactivity and is often utilized in organic chemistry for the preparation of more complex molecules .

Scientific Research Applications

Methyl 2-chloro-2-methylpropanoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: As a precursor in the synthesis of compounds with potential therapeutic effects.

    Industry: In the production of polymers and resins.

Safety and Hazards

Methyl 2-chloro-2-methylpropanoate is a highly flammable liquid and vapor . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool . In case of contact with skin or eyes, rinse immediately with plenty of water .

Mechanism of Action

Target of Action

Methyl 2-chloro-2-methylpropanoate is a chemical compound that primarily targets carbon atoms in organic molecules during chemical reactions. The carbon atoms serve as the electrophilic center, which is attacked by nucleophiles .

Mode of Action

The compound’s mode of action involves a nucleophilic substitution reaction. In this process, a nucleophile, or electron-rich species, attacks the electrophilic carbon of the alkyl group to give the substituted product .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving nucleophilic substitution reactions. These reactions are common in organic chemistry and biochemistry, and they play a crucial role in the synthesis and breakdown of many biological compounds .

Pharmacokinetics

Like many small organic molecules, it is likely to be absorbed through the gastrointestinal tract if ingested, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in urine and feces .

Result of Action

The result of this compound’s action is the formation of a new compound through a nucleophilic substitution reaction. This reaction results in the replacement of a leaving group (in this case, a chlorine atom) with a nucleophile .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other nucleophiles can affect the outcome of the reaction. Additionally, the reaction rate can be influenced by temperature, solvent, and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-chloro-2-methylpropanoate can be synthesized through the esterification of 2-chloro-2-methylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction mixture is continuously stirred and heated to maintain the reflux conditions. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Depending on the nucleophile, products can include 2-methyl-2-propanol or various substituted propanoates.

    Hydrolysis: 2-chloro-2-methylpropanoic acid and methanol.

    Reduction: 2-chloro-2-methylpropanol.

Comparison with Similar Compounds

Uniqueness: Methyl 2-chloro-2-methylpropanoate is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom. This makes it particularly useful in nucleophilic substitution reactions where the chlorine atom can be readily displaced by various nucleophiles .

Properties

IUPAC Name

methyl 2-chloro-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c1-5(2,6)4(7)8-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWBUVKJZQLZNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176949
Record name Propanoic acid, 2-chloro-2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22421-97-2
Record name Methyl 2-chloroisobutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22421-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2-chloro-2-methyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022421972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-chloro-2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-chloro-2-methylpropanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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